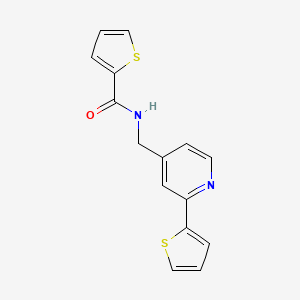

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide

Description

N-((2-(Thiophen-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide is a heterocyclic compound featuring a pyridine core substituted with a thiophene ring at the 2-position and a methyl group at the 4-position. The methyl group is further functionalized with a thiophene-2-carboxamide moiety. This dual thiophene-pyridine architecture confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in targeting receptors or enzymes where aromatic stacking and hydrogen-bonding interactions are critical . Its synthesis typically involves palladium-catalyzed cross-coupling reactions, as seen in analogous compounds (e.g., Suzuki-Miyaura couplings for pyridine-thiophene hybrids) .

Properties

IUPAC Name |

N-[(2-thiophen-2-ylpyridin-4-yl)methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS2/c18-15(14-4-2-8-20-14)17-10-11-5-6-16-12(9-11)13-3-1-7-19-13/h1-9H,10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKXHVPQHNRSHPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide typically involves the condensation of thiophene-2-carboxylic acid with 2-(thiophen-2-yl)pyridine-4-methanamine. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) under mild conditions.

Major Products Formed

Oxidation: Thiophene sulfoxides and sulfones.

Reduction: Amines from nitro groups.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Structural Characteristics

The compound features a thiophene ring fused with a pyridine moiety, enhancing its chemical properties and biological interactions. The molecular formula is , and it possesses a carboxamide functional group that contributes to its reactivity and binding capabilities in biological systems.

Medicinal Chemistry Applications

- Antiviral Activity : Recent studies have indicated that compounds with similar structures exhibit promising antiviral properties. For instance, derivatives of thiophene and pyridine have shown efficacy against various viruses, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV). The mechanism often involves inhibition of viral polymerases or proteases, which are crucial for viral replication .

- Anticancer Potential : N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide may act as a selective inhibitor of histone deacetylases (HDACs), which are enzymes implicated in cancer progression. Inhibition of HDACs can lead to the reactivation of tumor suppressor genes and induction of apoptosis in cancer cells .

- Neuroprotective Effects : Compounds with similar thiophene-pyridine structures have been investigated for neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative disorders. The ability to cross the blood-brain barrier enhances their utility in treating conditions like Alzheimer's disease .

The biological profile of this compound includes:

- Inhibition of Enzymatic Activity : This compound has been tested for its ability to inhibit specific enzymes that play roles in inflammation and cancer progression.

- Cellular Mechanisms : Studies indicate that it may modulate signaling pathways involved in cell proliferation and apoptosis, making it a candidate for further exploration in cancer therapy .

Case Studies

- In Vitro Studies : A series of in vitro experiments demonstrated that similar compounds could inhibit the activity of NS5B RNA polymerase by over 90%, suggesting significant antiviral potential .

- Molecular Docking Studies : Computational studies have shown strong binding affinities between this compound and target proteins involved in viral replication processes, indicating its potential as a lead compound for drug development .

- Structure–Activity Relationship (SAR) : Research into SAR has highlighted the importance of the thiophene and pyridine rings in enhancing biological activity. Modifications to these structures can lead to improved efficacy against specific targets .

Mechanism of Action

The mechanism of action of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it could inhibit kinases involved in cancer cell proliferation or modulate inflammatory pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

Key Differentiators

Substituent Effects : Unlike N-(2-nitrophenyl)thiophene-2-carboxamide , the target compound lacks electron-withdrawing nitro groups, which may reduce cytotoxicity but also limit redox-mediated bioactivity.

Core Heterocycle: Pyridine-based analogs (e.g., ) offer better hydrogen-bonding capacity vs. thienopyrimidine derivatives (), which prioritize metabolic stability .

Functional Group Diversity : The methyl-thiophene-carboxamide group in the target compound balances lipophilicity and polarity, contrasting with polar hydroxylated derivatives () or bulky thiomorpholine-containing analogs ().

Biological Activity

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features, which include a thiophene and pyridine moiety. This article explores the biological activity of this compound, focusing on its antibacterial, antioxidant, and potential anticancer properties, along with relevant case studies and research findings.

Structural Characteristics

The compound features a thiophene ring linked to a pyridine moiety through a methyl group, resulting in a carboxamide functional group. This specific arrangement contributes to its biological activity by allowing interactions with various biological targets.

Antibacterial Activity

This compound has demonstrated significant antibacterial properties against various bacterial strains. Research indicates that derivatives of this compound exhibit potent activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | E. coli | 15 µg/mL |

| 2 | S. aureus | 10 µg/mL |

| 3 | Bacillus subtilis | 12 µg/mL |

These findings suggest that the compound's structure allows it to effectively disrupt bacterial cell functions, potentially through inhibition of critical enzymes or interference with cell wall synthesis .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays. The compound exhibited significant radical scavenging activity, which is crucial for protecting cells from oxidative stress.

| Assay Method | IC50 Value (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

The results indicate that the compound can effectively neutralize free radicals, thereby contributing to its potential therapeutic applications in diseases characterized by oxidative damage .

Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays have shown that the compound can induce apoptosis in cancer cell lines, such as HeLa and MCF7.

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 12 |

| MCF7 | 15 |

These findings are promising and warrant further investigation into the mechanisms by which this compound may inhibit tumor growth and promote cancer cell death .

The mechanism of action for this compound likely involves multiple pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Reactive Oxygen Species (ROS) Modulation : By scavenging free radicals, the compound may reduce oxidative stress in cells, enhancing cellular health and function.

Case Studies

- Antibacterial Efficacy Study : A study conducted on various derivatives of thiophene-based compounds revealed that those structurally similar to this compound exhibited enhanced antibacterial activity against resistant strains of E. coli and Klebsiella pneumoniae. The study highlighted the importance of functional group modifications in improving efficacy .

- Antioxidant Activity Assessment : A comparative analysis using DPPH and ABTS assays showed that this compound outperformed several known antioxidants, suggesting its potential utility in formulations aimed at combating oxidative stress-related diseases .

- Cancer Cell Line Studies : Research involving HeLa and MCF7 cells demonstrated that treatment with the compound resulted in significant reductions in cell viability, indicating its potential as a chemotherapeutic agent. Further investigations into its apoptotic mechanisms are ongoing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.